(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound with the molecular formula C9H8F2O2. This compound belongs to the class of organic compounds known as benzopyrans, which are characterized by a benzene ring fused to a pyran ring. The presence of fluorine atoms at positions 5 and 7, along with a hydroxyl group at position 4, makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and suitable reagents for cyclization.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzopyran ring. This can be achieved using various cyclization agents and catalysts under controlled conditions.
Hydroxylation: The hydroxyl group at position 4 is introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, selecting cost-effective reagents, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone or aldehyde derivative.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4S)-5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with chlorine atoms instead of fluorine.
(4S)-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with methyl groups instead of fluorine.
(4S)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with hydroxyl groups instead of fluorine.
Properties
IUPAC Name |
(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTYMLFMXKYIQW-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1O)C(=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942195-91-7 | |
Record name | (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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